Direct Target Engagement and Functional Potency Ranked Against MCC950 and CY-09
NBC 6 demonstrates direct engagement with NLRP3 and functional inhibition in cellular assays, with its potency established in a ranked order against key comparators. In a study using a NanoBRET target engagement assay and functional readouts (caspase-1 activity and IL-1β release), the rank order of potency was determined to be MCC950 > Oridonin > NBC6 > NBC19 > CY-09 [1]. This places NBC 6 as a mid-potency, confirmed direct inhibitor, superior in activity to CY-09 but less potent than MCC950 in these specific cellular contexts.
| Evidence Dimension | Potency rank order for direct NLRP3 engagement and functional inhibition |
|---|---|
| Target Compound Data | Ranked 3rd in potency. |
| Comparator Or Baseline | MCC950 (ranked 1st), Oridonin (ranked 2nd), CY-09 (ranked 5th). |
| Quantified Difference | NBC 6 exhibits higher potency than CY-09 but lower than MCC950 and Oridonin. |
| Conditions | NLRP3 NanoBRET TE assay and functional assays for caspase-1 activity and IL-1β release in cells. |
Why This Matters
This evidence confirms that NBC 6 is a bona fide, direct NLRP3 inhibitor, which is critical for interpreting results and selecting a tool compound with a well-defined mechanism, unlike some reported inhibitors that fail to engage the target directly.
- [1] Fang, C., et al. (2024). Interrogating direct NLRP3 engagement and functional inflammasome inhibition using cellular assays. Cell Chemical Biology, 31(2), 349-360.e6. View Source
